molecular formula C12H17NOS B4192593 N-(2,6-diethylphenyl)-2-mercaptoacetamide CAS No. 34282-27-4

N-(2,6-diethylphenyl)-2-mercaptoacetamide

Cat. No. B4192593
CAS RN: 34282-27-4
M. Wt: 223.34 g/mol
InChI Key: GKLDCFCDPFFOSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,6-diethylphenyl)-2-mercaptoacetamide, also known as DEET, is a chemical compound that is widely used as an insect repellent. It was first developed by the U.S. Army in 1946 and has since become the most commonly used insect repellent in the world. DEET is a colorless, oily liquid that has a slightly sweet odor and is highly effective at repelling a wide variety of insects, including mosquitoes, ticks, and fleas.

Mechanism of Action

The exact mechanism of action of N-(2,6-diethylphenyl)-2-mercaptoacetamide is not fully understood, but it is believed to work by interfering with the insect's ability to detect carbon dioxide and other chemicals that are emitted by humans and animals. This compound may also interfere with the insect's ability to detect heat and moisture.
Biochemical and Physiological Effects:
This compound has been found to have a low toxicity to humans and is generally considered safe when used as directed. However, high doses of this compound can cause skin irritation, eye irritation, and neurological symptoms such as headaches, dizziness, and seizures. This compound has also been found to be toxic to some aquatic organisms, including fish and insects.

Advantages and Limitations for Lab Experiments

N-(2,6-diethylphenyl)-2-mercaptoacetamide is widely used in laboratory experiments as a standard insect repellent and has been found to be highly effective at repelling a wide variety of insects. However, this compound can be difficult to work with due to its oily nature and can interfere with some types of assays and experiments.

Future Directions

There are many potential future directions for research on N-(2,6-diethylphenyl)-2-mercaptoacetamide, including:
1. Developing new and more effective insect repellents that are less toxic to humans and the environment.
2. Studying the mechanism of action of this compound in more detail to better understand how it works and how it can be improved.
3. Investigating the potential use of this compound as a pesticide for controlling insect pests in agriculture and other settings.
4. Studying the environmental impact of this compound and developing methods for reducing its impact on aquatic ecosystems.
5. Developing new methods for synthesizing this compound that are more efficient and environmentally friendly.
In conclusion, this compound is a highly effective insect repellent that has been extensively studied for its insecticidal and pesticidal properties. While it has some limitations and potential health and environmental risks, it remains an important tool for controlling insect pests and preventing the spread of insect-borne diseases. Further research is needed to better understand its mechanism of action and to develop new and more effective insect repellents and pesticides.

Scientific Research Applications

N-(2,6-diethylphenyl)-2-mercaptoacetamide has been extensively studied for its insect repellent properties and has been found to be highly effective at repelling a wide variety of insects, including those that carry diseases such as malaria, dengue fever, and Zika virus. This compound has also been studied for its potential use as a pesticide and has been found to be effective at controlling a variety of insect pests, including ants, cockroaches, and termites.

properties

IUPAC Name

N-(2,6-diethylphenyl)-2-sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NOS/c1-3-9-6-5-7-10(4-2)12(9)13-11(14)8-15/h5-7,15H,3-4,8H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKLDCFCDPFFOSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=CC=C1)CC)NC(=O)CS
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00303846
Record name n-(2,6-diethylphenyl)-2-sulfanylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00303846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

34282-27-4
Record name N-(2,6-Diethylphenyl)-2-mercaptoacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34282-27-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 162706
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034282274
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC162706
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=162706
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name n-(2,6-diethylphenyl)-2-sulfanylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00303846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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